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Compound of Interest

Compound Name: Methyl Carbazole-3-Carboxylate

Cat. No.: B032842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
Carbazole-3-Carboxylate, a molecule of interest in medicinal chemistry and materials science.

This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information is

presented to facilitate compound identification, characterization, and further research and

development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl Carbazole-3-
Carboxylate. This information has been compiled from various sources and represents typical

characterization data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Methyl Carbazole-3-Carboxylate
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.73 s - 1H H-4

8.16 d 7.8 1H H-5

8.12 d 8.4 1H H-2

7.54 d 8.1 1H H-8

7.47 t 7.7 1H H-6

7.30 t 7.5 1H H-7

3.97 s - 3H -OCH₃

N-H signal not

always observed
- - 1H N-H

Solvent: CDCl₃, Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for Methyl Carbazole-3-Carboxylate
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Chemical Shift (δ) ppm Assignment

167.5 C=O

141.5 C-4a

139.8 C-4b

128.7 C-4

126.8 C-8a

123.0 C-3

122.5 C-5a

120.8 C-6

120.5 C-2

111.3 C-8

110.8 C-1

52.1 -OCH₃

Solvent: CDCl₃, Frequency: 100 MHz

Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for Methyl Carbazole-3-Carboxylate

Wavenumber (cm⁻¹) Intensity Assignment

3410 Strong, Broad N-H Stretch

1695 Strong C=O Stretch (Ester)

1600, 1450 Medium-Strong C=C Aromatic Stretch

1240 Strong C-O Stretch (Ester)

750 Strong
C-H Bending (Ortho-

disubstituted)
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Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Methyl Carbazole-3-Carboxylate

m/z Relative Intensity (%) Assignment

225.07 100 [M]⁺ (Molecular Ion)

194.06 85 [M - OCH₃]⁺

166.06 60 [M - COOCH₃]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The data presented in this guide are typically obtained using the following standard laboratory

procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz

for proton and 100 MHz for carbon, respectively.

Sample Preparation: Approximately 5-10 mg of the Methyl Carbazole-3-Carboxylate
sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then

transferred to a 5 mm NMR tube.

Data Acquisition: The spectra are acquired at room temperature. For ¹H NMR, a standard

pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to

simplify the spectrum to single peaks for each unique carbon atom.

Data Processing: The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The splitting patterns (s =

singlet, d = doublet, t = triplet) and coupling constants (J) in Hertz (Hz) are determined from

the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR spectra are typically recorded on a spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid Methyl Carbazole-3-Carboxylate sample

is placed directly onto the ATR crystal.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background

spectrum of the clean ATR crystal is taken prior to the sample measurement and

automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus

wavenumber (cm⁻¹). The positions of the major absorption bands are identified and

correlated with specific functional groups in the molecule.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction.

Sample Preparation: A dilute solution of Methyl Carbazole-3-Carboxylate is prepared in a

volatile organic solvent such as methanol or dichloromethane.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is vaporized and then bombarded with a high-energy electron beam, causing the molecule to

ionize and fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Processing: The mass spectrum is a plot of relative ion abundance versus m/z. The

peak with the highest m/z value typically corresponds to the molecular ion [M]⁺, and its mass

is used to confirm the molecular weight of the compound. The fragmentation pattern provides

valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Methyl Carbazole-3-Carboxylate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b032842?utm_src=pdf-body
https://www.benchchem.com/product/b032842?utm_src=pdf-body
https://www.benchchem.com/product/b032842?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of an organic compound.

This guide serves as a foundational resource for professionals working with Methyl Carbazole-
3-Carboxylate. The provided data and protocols are intended to support the efficient and

accurate characterization of this compound in a research and development setting.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl Carbazole-3-
Carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032842#spectroscopic-data-of-methyl-carbazole-3-
carboxylate-nmr-ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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